Elevated Lipophilicity (clogP) Compared to Non-Brominated and Non-Methylated 2-Piperazinylquinoline Analogs
The computed partition coefficient (clogP) of 6-bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is approximately 3.38 . This value is substantially higher than that of the non-brominated, non-methylated parent scaffold quipazine (clogP ≈ 2.59) [1], the 6-bromo-only analog 6-bromoquipazine (clogP ≈ 2.80) [2], and the des-bromo-4,8-dimethyl analog (clogP ≈ 2.7) [3]. The additive contribution of the bromine atom and the two methyl groups results in a >0.5 log unit increase compared to any single-substitution comparator.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP ≈ 3.38 (PrenDB computed value) |
| Comparator Or Baseline | Quipazine: clogP 2.59 (GtoPdb); 6-Bromoquipazine: XLogP 2.80 (DrugMap); 4,8-Dimethyl-2-piperazin-1-ylquinoline: XLogP3-AA 2.7 (PubChem) |
| Quantified Difference | ΔclogP = +0.58 to +0.79 log units vs. quipazine; +0.58 vs. 6-bromoquipazine; +0.68 vs. 4,8-dimethyl analog |
| Conditions | Computed clogP/XLogP3 values from authoritative databases (PrenDB, GtoPdb, DrugMap, PubChem); not experimentally determined logP. |
Why This Matters
Higher lipophilicity alters membrane permeability, protein binding, and CNS penetration potential; procurement of the wrong analog with lower clogP could yield misleading structure-activity relationship (SAR) conclusions.
- [1] IUPHAR/BPS Guide to Pharmacology. Quipazine Ligand Page. XLogP: 2.59. Available at: https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=173 (accessed May 2026). View Source
- [2] DrugMap Database. 6-Bromo-2-piperazin-1-yl-quinoline (6-Bromoquipazine). XLogP: 2.7. IDRBLab. Available at: http://drugmap.idrblab.net/data/drug/details/DMLT01H (accessed May 2026). View Source
- [3] PubChem Compound Summary. 4,8-Dimethyl-2-piperazin-1-ylquinoline. CID 22744956. XLogP3-AA: 2.7. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4_8-Dimethyl-2-piperazin-1-ylquinoline (accessed May 2026). View Source
